2-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1H-indene-1,3(2H)-dione
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Overview
Description
2-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an ethoxy group, and a prop-2-en-1-yl group
Preparation Methods
The synthesis of 2-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol, ethyl bromide, and propenyl bromide.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production process may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity of the final product
Chemical Reactions Analysis
2-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions
Scientific Research Applications
2-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
When compared to similar compounds, 2-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE stands out due to its unique structural features and potential applications. Similar compounds include:
4-Bromophenyl derivatives: These compounds share the bromophenyl group but differ in other substituents, leading to variations in their chemical and biological properties.
Indene derivatives: Compounds with the indene core structure but different substituents, which can result in different reactivity and applications
Properties
Molecular Formula |
C28H23BrO4 |
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Molecular Weight |
503.4 g/mol |
IUPAC Name |
2-[[4-[(4-bromophenyl)methoxy]-3-ethoxy-5-prop-2-enylphenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C28H23BrO4/c1-3-7-20-14-19(15-24-26(30)22-8-5-6-9-23(22)27(24)31)16-25(32-4-2)28(20)33-17-18-10-12-21(29)13-11-18/h3,5-6,8-16H,1,4,7,17H2,2H3 |
InChI Key |
QMSRDORDECYOFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)Br)CC=C)C=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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